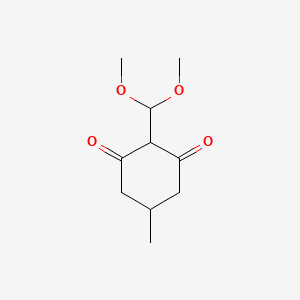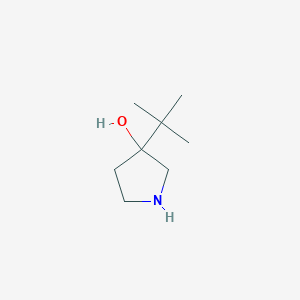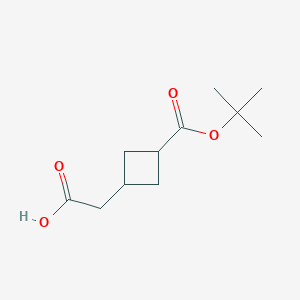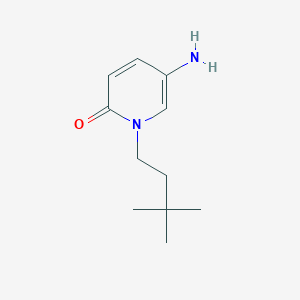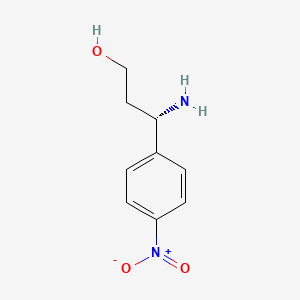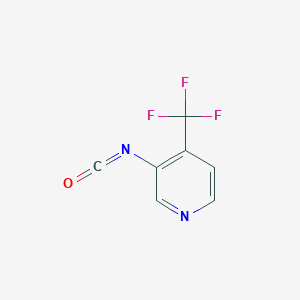
3-Isocyanato-4-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isocyanato-4-(trifluoromethyl)pyridine: is a chemical compound that features a pyridine ring substituted with an isocyanate group at the third position and a trifluoromethyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-amino-4-(trifluoromethyl)pyridine with phosgene to form the isocyanate derivative . The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of 3-Isocyanato-4-(trifluoromethyl)pyridine may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process typically includes steps such as purification and isolation to obtain the compound in high purity. The use of advanced techniques like continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 3-Isocyanato-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization Reactions: The isocyanate group can undergo polymerization reactions to form polyurethanes.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Catalysts such as tertiary amines or organometallic compounds can be used to facilitate these reactions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
科学的研究の応用
Chemistry: 3-Isocyanato-4-(trifluoromethyl)pyridine is used as a building block in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new materials and chemical intermediates .
Biology and Medicine: In the pharmaceutical industry, this compound is explored for its potential to form bioactive molecules. Its derivatives may exhibit biological activities that are useful in drug discovery and development .
Industry: The compound is used in the production of agrochemicals, where it contributes to the synthesis of pesticides and herbicides. Its reactivity with nucleophiles makes it a versatile intermediate in the formulation of active ingredients .
作用機序
The mechanism of action of 3-Isocyanato-4-(trifluoromethyl)pyridine involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines and alcohols. This reactivity is harnessed in various applications, including the formation of ureas and carbamates, which are important in pharmaceuticals and agrochemicals .
類似化合物との比較
- 3-Isocyanato-2-(trifluoromethyl)pyridine
- 4-Isocyanato-3-(trifluoromethyl)pyridine
- 2-Isocyanato-4-(trifluoromethyl)pyridine
Comparison: 3-Isocyanato-4-(trifluoromethyl)pyridine is unique due to the specific positioning of the isocyanate and trifluoromethyl groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different reactivity patterns and applications, making it a distinct and valuable chemical entity .
特性
分子式 |
C7H3F3N2O |
|---|---|
分子量 |
188.11 g/mol |
IUPAC名 |
3-isocyanato-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)5-1-2-11-3-6(5)12-4-13/h1-3H |
InChIキー |
UZBJDZKTBCSNSG-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1C(F)(F)F)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


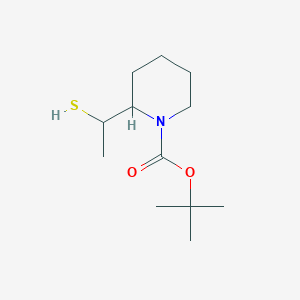

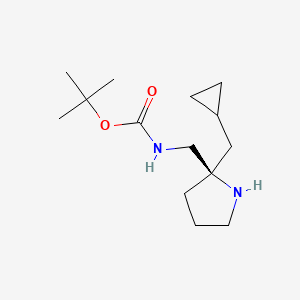
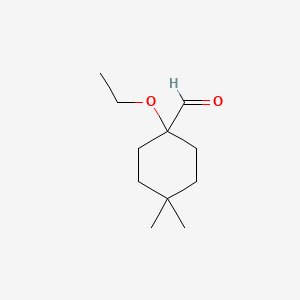
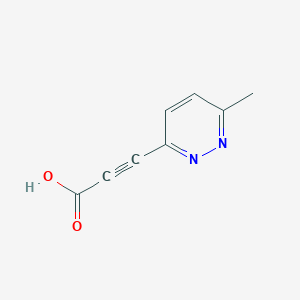
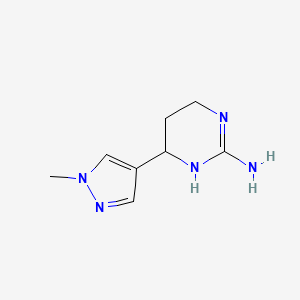

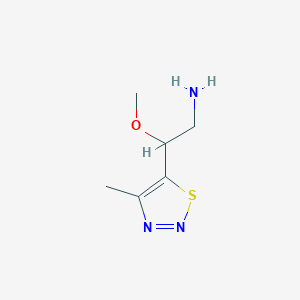
![6,6-Dimethyl-5-oxa-7-azaspiro[2.5]octane](/img/structure/B13320031.png)
